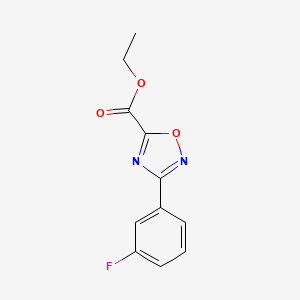

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxadiazole ring, a type of aromatic ring with oxygen and nitrogen atoms. These compounds are of interest due to their diverse range of biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

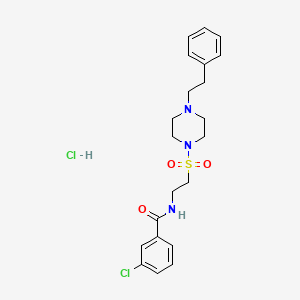

The synthesis of oxadiazole derivatives often involves the cyclization of hydrazides with carbon disulfide or cyclodehydration of amidoximes. Although the specific synthesis of Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of a related compound, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was achieved by refluxing 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . This suggests that the synthesis of Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate could potentially be carried out through similar sulfanyl or thiol-based pathways.

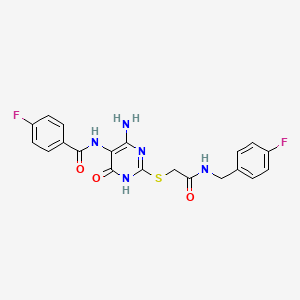

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The crystal structure of a related compound, ethyl 2-(3-fluoro-4-methylphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylate, was determined to be monoclinic with molecules linked by intermolecular hydrogen bonds . This indicates that Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate may also exhibit similar intermolecular interactions in its crystalline form.

Chemical Reactions Analysis

Oxadiazole derivatives can undergo various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, due to the presence of reactive sites on the ring. The photolysis of a related compound, ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, suggests that oxadiazoles can undergo photoisomerisation and loss of carbon dioxide to form reactive intermediates . These reactions could potentially be applicable to Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. For example, the crystal structure of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate revealed that the pyran and pyrazole rings are almost coplanar, and the phenyl ring is almost perpendicular to these two rings . This arrangement can affect the compound's solubility, melting point, and other physical properties. The presence of a fluorine atom can also influence the compound's lipophilicity and potential for interactions with biological targets.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

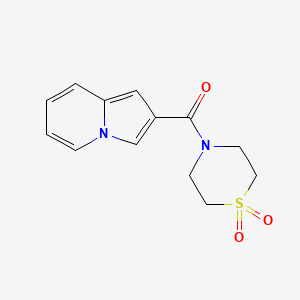

Microwave-Assisted Synthesis and Biological Activities : Derivatives of Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate were synthesized using microwave-assisted techniques. These compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, with some exhibiting good to moderate antimicrobial activity against test microorganisms. This synthesis method highlights the compound's potential in developing agents with biological activities (Başoğlu et al., 2013).

Anticancer Properties and Cytotoxic Evaluation : Novel derivatives containing the 1,3,4-oxadiazole moiety were synthesized and studied for their anticancer properties. Some derivatives demonstrated cytotoxicity against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Adimule et al., 2014).

Biological Activities

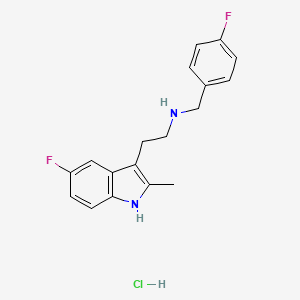

Antimicrobial and Antioxidant Activities : A specific derivative, synthesized by combining 1,3,4-oxadiazole-2-thiol with morpholine, showed significant anti-TB and antimicrobial activities. Its structure was confirmed through various spectral studies and crystal X-ray diffraction, highlighting its potential in antimicrobial and TB treatment applications (Mamatha S.V et al., 2019).

Fluorescent pH Sensor Development : The development of a fluorescent pH sensor based on a heteroatom-containing organic fluorophore demonstrates the utility of Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate derivatives in creating sensors for detecting acidic and basic organic vapors. This application is crucial for various industrial and environmental monitoring purposes (Yang et al., 2013).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O3/c1-2-16-11(15)10-13-9(14-17-10)7-4-3-5-8(12)6-7/h3-6H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQLSPGEQJBFQV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC(=CC=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-formyl-2-methoxyphenoxy)acetamide](/img/structure/B2520358.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(sec-butyl)-2-propenamide](/img/structure/B2520366.png)

![N-[2-(6-chlorohexoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2520370.png)